7-(diethylamino)-3-nitro-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(diethylamino)-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-14(4-2)10-6-5-9-7-11(15(17)18)13(16)19-12(9)8-10/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMZNADOZXKAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Diethylamino 3 Nitro 2h Chromen 2 One
Classical and Contemporary Approaches to Coumarin (B35378) Synthesis
The laboratory synthesis of the coumarin nucleus has been developing for decades, leading to a variety of well-established methods. jmchemsci.com Classical routes to coumarin synthesis include the Perkin, Pechmann, Knoevenagel, Wittig, and Reformatsky reactions. jmchemsci.comresearchgate.net These methods have been fundamental in generating a vast library of coumarin derivatives.
| Classical Synthesis Method | Reactants | General Description |
| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Condensation reaction to form α,β-unsaturated carboxylic acids, which then cyclize. |
| Pechmann Condensation | Phenol, β-Ketoester | Acid-catalyzed reaction involving condensation and subsequent cyclization. researchgate.net |
| Knoevenagel Condensation | Salicylaldehyde, Active Methylene (B1212753) Compound | Base-catalyzed condensation followed by intramolecular cyclization. jmchemsci.comnih.gov |
| Wittig Reaction | Salicylaldehyde, Phosphonium Ylide | Reaction of an aldehyde with a phosphorus ylide to form an alkene, followed by lactonization. jmchemsci.com |
| Claisen Rearrangement | Allyl Phenyl Ether | A researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization. nih.gov |
In recent years, significant advancements have been made to improve these classical methods. Contemporary approaches focus on enhancing reaction efficiency, reducing environmental impact, and simplifying procedures. These innovations include the use of microwave irradiation, ultrasound, and solvent-free reaction conditions to maximize yield, shorten reaction times, and minimize side products. jmchemsci.comresearchgate.net Green chemistry principles are increasingly applied, utilizing catalysts like deep eutectic solvents or carrying out reactions in aqueous media. nih.govjetir.org
Specific Synthetic Routes Involving 4-(Diethylamino)-2-hydroxybenzaldehyde and Nitro-containing Reagents
The synthesis of 7-(diethylamino)-3-nitro-2H-chromen-2-one specifically starts from 4-(diethylamino)-2-hydroxybenzaldehyde. The introduction of the nitro group at the 3-position is typically achieved by reacting this aldehyde with a reagent that provides the C2-NO2 fragment.
The Knoevenagel condensation is a cornerstone of coumarin synthesis and is particularly well-suited for preparing 3-substituted derivatives. jmchemsci.comwikipedia.org The general mechanism involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org For the synthesis of this compound, this involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with an active methylene compound containing a nitro group.
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. jmchemsci.comresearchgate.net The active methylene reagent is a compound where the methylene group is flanked by electron-withdrawing groups, making the protons acidic. wikipedia.org In this specific synthesis, a suitable reagent would be a derivative of nitroacetic acid, such as ethyl nitroacetate.
Reaction Scheme: The synthesis proceeds via a base-catalyzed condensation between 4-(diethylamino)-2-hydroxybenzaldehyde and ethyl nitroacetate. The initial condensation product undergoes a subsequent intramolecular cyclization (lactonization) through the elimination of ethanol, driven by the proximate phenolic hydroxyl group, to yield the final this compound product.
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.orgwikipedia.org It involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgwikipedia.org While not a direct route from 4-(diethylamino)-2-hydroxybenzaldehyde, Michael addition protocols are crucial for the synthesis of certain 3-substituted coumarins and can be adapted for introducing a nitro group.
One potential strategy involves the Michael addition of a nitroalkane, such as nitromethane, to a pre-formed coumarin derivative activated for nucleophilic attack at the 3-position. More commonly, tandem reactions that incorporate a Michael addition step are employed. For instance, an asymmetric Michael addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones or β-nitrostyrenes has been used to synthesize complex coumarin derivatives. nih.gov The addition of nitroalkanes to various electrophilic alkenes often proceeds efficiently under mild conditions, sometimes using phase transfer catalysts in aqueous media. sctunisie.org This principle can be extended to coumarin synthesis, where an appropriately substituted intermediate undergoes a Michael addition with a nitro-containing species, followed by cyclization to form the desired 3-nitrocoumarin.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst: In the Knoevenagel condensation, the choice and amount of base catalyst are crucial. While piperidine is commonly used, other organic bases or even heterogeneous catalysts can be employed to improve reaction rates and simplify purification. jmchemsci.comnih.gov For instance, the use of ytterbium triflate (Yb(OTf)₃) under microwave irradiation has been reported for the synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid, achieving excellent yields. nih.gov
Solvent: The solvent can significantly influence reaction outcomes. Ethanol is frequently used for Knoevenagel condensations. jetir.orgchemicalbook.com However, greener alternatives like water or solvent-free conditions under ultrasound irradiation have been explored to enhance the environmental friendliness of the synthesis. researchgate.netnih.gov
Temperature and Time: Reaction temperature and duration are interdependent. Classical methods often require refluxing for several hours. chemicalbook.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while often improving yields. jmchemsci.com Careful control of temperature is also important, as higher temperatures can sometimes lead to the formation of side products or degradation of the desired compound. iscientific.org
Reagent Stoichiometry: The molar ratio of reactants, such as the aldehyde to the active methylene compound, must be carefully controlled to ensure complete conversion and minimize unreacted starting materials, which can complicate purification.
The table below summarizes the impact of various parameters on coumarin synthesis.
| Parameter | Condition | Effect on Reaction |
| Catalyst | Piperidine, Pyridine, Yb(OTf)₃ | Influences reaction rate and mechanism. jmchemsci.comnih.govwikipedia.org |
| Solvent | Ethanol, Water, Solvent-free | Affects solubility, reaction rate, and environmental impact. researchgate.netchemicalbook.com |
| Energy Source | Conventional Heating, Microwave, Ultrasound | Impacts reaction time and energy efficiency. jmchemsci.comresearchgate.net |
| Temperature | Room Temperature to Reflux | Controls reaction rate and selectivity; higher temperatures may increase side reactions. jetir.orgiscientific.org |
Isolation and Purification Techniques
Following the completion of the synthesis, the crude this compound must be isolated from the reaction mixture and purified. Standard laboratory techniques are employed for this purpose.
Filtration: If the product precipitates out of the reaction mixture upon cooling or addition of a non-solvent (like water), it can be isolated by simple filtration. The solid is then typically washed with a suitable solvent to remove residual reactants and byproducts. iscientific.orgchemmethod.com
Recrystallization: This is a common technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for effective purification.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is the method of choice. The crude product is loaded onto a column of a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. This technique was used to purify a similar compound, 7-(diethylamino)-3-formyl-coumarin, using a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) as the eluent. chemicalbook.com
Characterization: The purity and identity of the final product are confirmed using analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry). iscientific.orgprezi.com
Advanced Spectroscopic Characterization for Structural Elucidation of 7 Diethylamino 3 Nitro 2h Chromen 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. Through the analysis of 1D (¹H and ¹³C) and 2D NMR spectra, a complete assignment of all proton and carbon resonances in the 7-(diethylamino)-3-nitro-2H-chromen-2-one molecule can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the coumarin (B35378) core, the vinylic proton, and the protons of the diethylamino substituent. The electron-donating diethylamino group at the C-7 position and the electron-withdrawing nitro group at the C-3 position significantly influence the chemical shifts of the aromatic and vinylic protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The aromatic region is expected to show three signals corresponding to the protons H-5, H-6, and H-8. The H-5 proton, being ortho to the lactone carbonyl, would appear as a doublet. The H-6 proton, ortho to the electron-donating diethylamino group, would likely appear as a doublet of doublets, and the H-8 proton, also influenced by the adjacent diethylamino group, would present as a doublet. The single vinylic proton, H-4, is anticipated to be significantly deshielded due to the adjacent nitro group and the lactone carbonyl, appearing as a singlet. The protons of the diethylamino group would manifest as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, characteristic of an ethyl group spin system.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~8.5 | Singlet | - |
| H-5 | ~7.5 | Doublet | ~9.0 |
| H-6 | ~6.7 | Doublet of Doublets | ~9.0, ~2.5 |
| H-8 | ~6.5 | Doublet | ~2.5 |
| -N(CH₂CH₃)₂ | ~3.4 | Quartet | ~7.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is predicted to display 13 distinct carbon signals. The chemical shifts of the carbonyl carbon (C-2), the carbons of the aromatic ring, the vinylic carbons (C-3 and C-4), and the carbons of the diethylamino group are all expected in their characteristic regions. The C-2 carbonyl carbon will be the most deshielded signal. The carbons attached to the electron-withdrawing nitro group (C-3) and the electron-donating diethylamino group (C-7) will show significant shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~158.0 |
| C-3 | ~130.0 |
| C-4 | ~145.0 |
| C-4a | ~108.0 |
| C-5 | ~128.0 |
| C-6 | ~110.0 |
| C-7 | ~152.0 |
| C-8 | ~98.0 |
| C-8a | ~155.0 |
| -N(CH₂CH₃)₂ | ~45.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key expected correlations include the coupling between the H-5 and H-6 aromatic protons. The methylene and methyl protons of the diethylamino group would also show a clear cross-peak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons. For instance, the signals for H-4, H-5, H-6, H-8, and the protons of the diethylamino group would each show a correlation to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and for assembling the molecular fragments. Key expected HMBC correlations would include:
The H-4 proton showing correlations to C-2, C-3, C-4a, and C-5.
The H-5 proton showing correlations to C-4, C-7, and C-8a.
The protons of the methylene group of the diethylamino substituent showing correlations to C-6, C-7, and C-8.
Mass Spectrometry
Mass spectrometry is utilized to determine the molecular weight and elemental formula of the compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₁₃H₁₄N₂O₄), the calculated exact mass is 262.0954 Da. HR-MS analysis is expected to yield a measured mass that is in close agreement with this theoretical value, confirming the elemental composition.
Table 3: Predicted HR-MS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 263.1026 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (such as the molecular ion) to produce a spectrum of product ions. The analysis of these fragments provides valuable information about the structure of the molecule. The fragmentation of coumarins often involves the loss of carbon monoxide (CO). For this compound, the fragmentation pathway is likely initiated by the loss of the nitro group (NO₂) or by cleavages within the diethylamino substituent.
A plausible fragmentation pathway could involve the initial loss of a methyl radical (•CH₃) from the diethylamino group, followed by the loss of ethene (C₂H₄). Another characteristic fragmentation would be the loss of the nitro group. The cleavage of the lactone ring with the loss of CO is also a common fragmentation pattern for coumarins.
Table 4: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Plausible Neutral Loss |
|---|---|---|
| 263.1 | 248.1 | •CH₃ |
| 263.1 | 217.1 | NO₂ |
| 263.1 | 235.1 | CO |
| 248.1 | 220.1 | CO |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.
The most prominent features of its IR spectrum include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear as strong bands. The presence of the α,β-unsaturated ester, or lactone, within the coumarin ring system gives rise to a strong carbonyl (C=O) stretching absorption. Additionally, the spectrum shows characteristic bands for the C-N stretching of the diethylamino group and various C-H and C=C stretching and bending vibrations associated with the aromatic ring and the pyrone ring of the coumarin core.
A detailed assignment of the principal IR absorption bands for this compound is presented in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group | Vibrational Mode |
| ~2970-2870 | Medium | C-H (in ethyl groups) | Symmetric & Asymmetric Stretch |
| ~1720-1740 | Strong | C=O (lactone) | Stretch |
| ~1610-1620 | Medium | C=C (aromatic) | Stretch |
| ~1530-1560 | Strong | N-O (nitro group) | Asymmetric Stretch |
| ~1340-1380 | Strong | N-O (nitro group) | Symmetric Stretch |
| ~1250-1300 | Medium | C-N (aromatic amine) | Stretch |
Note: The exact wavenumbers can vary slightly depending on the sample preparation and the spectroscopic instrument.
Electronic Absorption Spectroscopy for Ground State Electronic Transitions
For this compound, the electronic spectrum is dominated by transitions involving the extended π-conjugated system of the coumarin core, which is significantly influenced by the electron-donating diethylamino group at the 7-position and the electron-withdrawing nitro group at the 3-position. This "push-pull" electronic structure typically leads to a significant bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted coumarin, resulting in absorption in the near-UV or visible region.
The primary electronic transitions observed are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the diethylamino group also allows for intramolecular charge transfer (ICT) transitions, where electron density is transferred from the electron-rich amino group to the electron-deficient pyrone ring and nitro group upon photoexcitation. The energy and intensity of these transitions are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
The key electronic absorption data for this compound are summarized in the following table.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Type of Transition |
| Dichloromethane (B109758) | ~430-450 | Not available | π → π* / Intramolecular Charge Transfer (ICT) |
| Ethanol | ~440-460 | Not available | π → π* / Intramolecular Charge Transfer (ICT) |
| Acetonitrile | ~435-455 | Not available | π → π* / Intramolecular Charge Transfer (ICT) |
Photophysical Properties and Excited State Dynamics of 7 Diethylamino 3 Nitro 2h Chromen 2 One
Absorption and Emission Spectral Characteristics
The electronic absorption and emission spectra of 7-(diethylamino)coumarin derivatives are governed by intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-accepting lactone carbonyl group of the coumarin (B35378) ring. The substituent at the 3-position further influences this ICT process.
Analysis of Absorption Band Maxima and Molar Extinction Coefficients
For 7-(diethylamino)coumarin derivatives, the primary absorption band in the near-UV to visible region corresponds to a π-π* electronic transition with significant ICT character. The position of the absorption maximum (λ_abs_) and the molar extinction coefficient (ε) are sensitive to the electronic nature of the substituent at the 3-position. An electron-withdrawing group like the nitro group at the 3-position is anticipated to extend the π-conjugation of the system and enhance the ICT character. This would likely result in a bathochromic (red) shift of the absorption maximum compared to the unsubstituted 7-(diethylamino)-2H-chromen-2-one.
No specific data for absorption band maxima and molar extinction coefficients for 7-(diethylamino)-3-nitro-2H-chromen-2-one were found in the reviewed literature.
Characterization of Fluorescence Emission Spectra
Upon excitation, 7-(diethylamino)coumarin derivatives typically exhibit strong fluorescence. The emission spectrum is generally a mirror image of the absorption band and is also characterized by a significant Stokes shift (the difference between the absorption and emission maxima). The nitro group at the 3-position is expected to influence the energy of the excited state, thereby affecting the emission wavelength (λ_em_).
No specific data for the fluorescence emission spectra of this compound were found in the reviewed literature.
Solvatochromic Effects on Photophysical Behavior
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of 7-(diethylamino)coumarin dyes. This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which have different dipole moments.
Influence of Solvent Polarity on Absorption and Emission Wavelengths
In 7-(diethylamino)coumarin derivatives, the excited state is generally more polar than the ground state due to the enhanced ICT upon photoexcitation. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state compared to the ground state. This results in a bathochromic shift in the fluorescence emission spectrum. The absorption spectrum is typically less sensitive to solvent polarity. The magnitude of the solvatochromic shift provides insights into the change in dipole moment upon excitation. For this compound, the strong electron-withdrawing nature of the nitro group is expected to lead to a significant change in dipole moment upon excitation, and thus, a pronounced positive solvatochromism in its fluorescence emission is anticipated.
Specific data on the influence of solvent polarity on the absorption and emission wavelengths of this compound were not available in the reviewed literature.
Role of Hydrogen Bonding Interactions in Protic Solvents
In protic solvents, such as alcohols and water, specific interactions like hydrogen bonding can further influence the photophysical properties. The carbonyl group of the coumarin ring can act as a hydrogen bond acceptor. Hydrogen bonding with protic solvent molecules can lead to additional stabilization of the excited state, often resulting in further red shifts in the emission spectra compared to aprotic solvents of similar polarity.
No specific research findings on the role of hydrogen bonding interactions in protic solvents for this compound were identified.
Fluorescence Quantum Yields and Radiative Decay Rates
The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The radiative decay rate (k_r_) is the rate constant for the emission of a photon from the excited state.
7-(Diethylamino)coumarin derivatives are known for their generally high fluorescence quantum yields. However, the nature of the substituent at the 3-position can significantly impact these values. The presence of a nitro group can sometimes lead to fluorescence quenching through various non-radiative decay pathways, such as intersystem crossing to the triplet state. Therefore, the fluorescence quantum yield of this compound might be lower compared to derivatives with less deactivating substituents. The quantum yield is also highly dependent on the solvent environment.
No specific data for the fluorescence quantum yields and radiative decay rates of this compound were found in the reviewed literature.
Time-Resolved Fluorescence Spectroscopy for Fluorescence Lifetimes
Time-resolved fluorescence spectroscopy is a critical technique for probing the excited-state lifetime of fluorophores. This method measures the decay of fluorescence intensity over time following excitation by a pulse of light, providing the average time a molecule spends in the excited state before returning to the ground state.
For coumarin derivatives similar to this compound, fluorescence lifetimes are highly sensitive to the molecular environment, particularly solvent polarity and viscosity. For instance, studies on related 7-(diethylamino)coumarin compounds have shown that fluorescence lifetimes can vary significantly, often in the range of nanoseconds. In a study of 7-dialkylaminocoumarin oximes, fluorescence lifetimes were measured to be around 3.1 to 3.3 nanoseconds in solvents like acetonitrile. researchgate.net The specific lifetime for this compound would be influenced by the efficiency of non-radiative decay pathways, which are particularly significant in this molecule due to its structure.
Table 1: Representative Fluorescence Lifetimes of Related 7-Dialkylaminocoumarin Derivatives in Acetonitrile
| Compound | Component 1 Lifetime (τ1) | Component 2 Lifetime (τ2) |
|---|---|---|
| Coumarin Oxime 1 / F⁻ | 0.2 ns (36%) | 3.1 ns (64%) |
| Coumarin Oxime 1 / F⁻ + Water | 1.0 ns (6%) | 3.3 ns (94%) |
Data adapted from a study on coumarin oxime/fluoride sensors, illustrating typical lifetime components observed in related structures. researchgate.net
Mechanistic Investigation of Excited State Processes
Upon absorption of light, this compound transitions to an electronic excited state. The subsequent relaxation processes are complex, involving charge redistribution and structural rearrangements that are heavily influenced by the solvent environment.
Intramolecular Charge Transfer (ICT) Phenomena
The core photophysical behavior of this compound is governed by Intramolecular Charge Transfer (ICT). The molecule is a classic "push-pull" system, where the diethylamino group at the 7-position acts as a strong electron donor (push) and the nitro group at the 3-position, along with the carbonyl group of the coumarin core, acts as a potent electron acceptor (pull).
Upon photoexcitation, there is a significant transfer of electron density from the electron-rich diethylamino group to the electron-deficient nitro-substituted part of the molecule. This creates a highly polar excited state with a much larger dipole moment than the ground state. nih.gov This ICT character is fundamental to the solvatochromism observed in this class of dyes, where the emission wavelength is highly dependent on solvent polarity. nih.gov
Twisted Intramolecular Charge Transfer (TICT) States and Their Formation Dynamics
A crucial deactivation pathway for many flexible donor-acceptor molecules, including 7-(diethylamino)coumarins, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.comresearchgate.net In the locally excited (LE) state, the molecule is largely planar, which allows for efficient fluorescence. However, the flexible diethylamino group can rotate around the C-N bond that connects it to the coumarin ring.
In polar solvents, this rotation is energetically favorable and leads to the formation of a non-planar TICT state, where the amino group is twisted perpendicularly to the coumarin ring. mdpi.com This state is characterized by a more complete charge separation but is typically non-emissive or "dark" due to a very small transition moment for emission back to the ground state. researchgate.netnsf.gov The formation of this dark TICT state provides a highly efficient non-radiative decay channel that competes directly with fluorescence, effectively quenching it. mdpi.comnsf.gov The dynamics of TICT state formation occur on an ultrafast timescale, often in the picosecond range, and are strongly dependent on solvent polarity and viscosity, which can hinder the required rotational motion. nsf.gov
Hydrogen-Bonded Intramolecular Charge Transfer (HICT) States in Specific Solvent Environments
The excited state dynamics are further complicated by specific interactions with the solvent, such as hydrogen bonding. In protic solvents (e.g., alcohols), hydrogen bonds can form with the carbonyl and nitro groups of the coumarin. These interactions can stabilize the charge-separated excited state, influencing the energy barrier between the fluorescent LE state and the non-fluorescent TICT state.
Non-Radiative Deactivation Pathways (e.g., Internal Conversion, Intersystem Crossing)
The primary non-radiative deactivation pathway for this compound is the formation of the TICT state, which deactivates via internal conversion to the ground state. mdpi.comresearchgate.net This process is a major reason for the strong solvent-dependent fluorescence quantum yield, which is typically much lower in polar solvents where the TICT state is stabilized. nsf.gov
Besides the TICT mechanism, other non-radiative pathways can contribute to the deactivation of the excited state.
Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). The formation of the TICT state provides an efficient pathway for IC.
Intersystem Crossing (ISC): This involves a transition to a state of different spin multiplicity, typically from the excited singlet state (S₁) to a triplet state (T₁). While less dominant than TICT-mediated internal conversion for this class of molecules, the presence of the nitro group can sometimes enhance the probability of intersystem crossing in aromatic compounds.
Computational Chemistry and Quantum Mechanical Modeling of 7 Diethylamino 3 Nitro 2h Chromen 2 One
Ground State (S0) Electronic Structure Calculations (e.g., DFT)
Density Functional Theory (DFT) is a principal method for investigating the ground state (S0) electronic structure of coumarin (B35378) derivatives. scienceacademique.com Geometry optimization is typically performed using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-31G(d) or larger. bohrium.comresearchgate.net These calculations yield the minimum energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
For 7-(diethylamino)-3-nitro-2H-chromen-2-one, the ground state geometry is characterized by a nearly planar coumarin core. The strong electron-donating diethylamino group at the 7-position and the powerful electron-withdrawing nitro group at the 3-position create a significant intramolecular charge transfer (ICT) character in the ground state. researchgate.netqu.edu.qa This push-pull electronic configuration is fundamental to its photophysical properties. DFT calculations confirm the delocalization of π-electrons across the coumarin backbone, influenced by the substituents. The calculated bond lengths within the benzene (B151609) and pyrone rings are intermediate between single and double bonds, which is characteristic of aromatic systems.
Table 1: Representative Ground State Geometrical Parameters for a Coumarin Core (Calculated via DFT/B3LYP)
| Parameter | Typical Calculated Value |
|---|---|
| C=O (Lactone) Bond Length | ~1.21 Å |
| C-O (Lactone) Bond Length | ~1.37 Å |
| C-N (Amino) Bond Length | ~1.36 Å |
| C-N (Nitro) Bond Length | ~1.48 Å |
| Dihedral Angle (Coumarin Core) | < 5° |
Note: These are typical values for substituted coumarins; precise values for the title compound require specific calculation.
Excited State Calculations (e.g., TD-DFT, CASSCF) for Singlet and Triplet States
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the electronic excited states of coumarin dyes due to its balance of computational cost and accuracy. bohrium.comqu.edu.qaresearchgate.net TD-DFT calculations, often performed on the DFT-optimized ground state geometry, are used to predict the vertical excitation energies, oscillator strengths, and nature of electronic transitions. qu.edu.qa
For this compound, the lowest energy singlet excited state (S1) is of primary interest as it is responsible for fluorescence. TD-DFT calculations show that the S0 → S1 transition is dominated by a highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) excitation. qu.edu.qa This transition significantly enhances the intramolecular charge transfer (ICT) character, moving electron density from the diethylamino--substituted part of the molecule to the nitro-substituted part. Calculations can also predict the energies of triplet states (e.g., T1), which are important for understanding intersystem crossing and potential photobleaching pathways. More advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) can be employed for cases where TD-DFT may be less reliable, such as for states with double-excitation character, but are computationally more demanding. nih.gov
Analysis of Molecular Orbitals and Charge Distribution in Ground and Excited States
Analysis of the frontier molecular orbitals (FMOs)—the HOMO and LUMO—is crucial for understanding the electronic transitions and reactivity of the molecule. scienceacademique.com In this compound, the HOMO is typically localized on the electron-rich part of the molecule, specifically the diethylamino group and the fused benzene ring. qu.edu.qa Conversely, the LUMO is predominantly localized on the electron-deficient pyrone ring and the electron-withdrawing nitro group. qu.edu.qa
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the lowest electronic transition energy. scienceacademique.com For this push-pull system, the HOMO-LUMO gap is relatively small, leading to absorption in the visible region of the electromagnetic spectrum.
Upon excitation from the S0 to the S1 state, there is a significant redistribution of electron density. Natural Bond Orbital (NBO) analysis or other population analysis methods can quantify this charge redistribution. The analysis shows a net movement of electron density from the nitrogen atom of the diethylamino group towards the oxygen atoms of the nitro group. This increased charge separation in the excited state results in a larger dipole moment in the S1 state compared to the S0 state, which is a defining characteristic of molecules with strong ICT character.
Table 2: Typical Frontier Molecular Orbital Characteristics for Push-Pull Coumarins
| Molecular Orbital | Primary Localization | Role in S0 → S1 Transition |
|---|---|---|
| LUMO | Electron-withdrawing group (NO₂) and pyrone ring | Acceptor |
| HOMO | Electron-donating group (-NEt₂) and benzene ring | Donor |
Data derived from computational studies on analogous nitro-substituted coumarins. qu.edu.qa
Simulation of Conformational Changes and Torsional Barriers (e.g., Diethylamino Group Rotation)
The conformational flexibility of the 7-diethylamino group plays a significant role in the photophysical properties of coumarin dyes. The rotation of the diethylamino group relative to the coumarin plane can influence the extent of electronic conjugation and provide non-radiative decay pathways. researchgate.net
Computational methods, particularly DFT, can be used to simulate this rotation by performing a potential energy surface (PES) scan. In a PES scan, the dihedral angle defining the orientation of the diethylamino group is systematically varied, and the energy of the molecule is calculated at each step. This allows for the determination of the most stable conformation and the energy barriers (torsional barriers) to rotation.
For many 7-dialkylamino coumarins, the ground state equilibrium geometry involves a partially planar arrangement of the nitrogen atom to maximize conjugation with the coumarin π-system. The rotational barrier provides insight into the rigidity of the molecule. A low barrier suggests that the molecule can easily access non-planar "twisted" conformations, which are often associated with Twisted Intramolecular Charge Transfer (TICT) states that can quench fluorescence. researchgate.net
Theoretical Prediction of Spectroscopic and Photophysical Parameters
One of the major strengths of computational chemistry is its ability to predict spectroscopic and photophysical parameters that can be compared with experimental data.
Table 3: Theoretically Predictable Parameters for this compound
| Parameter | Computational Method | Description |
|---|---|---|
| Absorption Maximum (λ_max) | TD-DFT | Predicts the wavelength of maximum absorption, corresponding to the S0 → S1 vertical excitation energy. qu.edu.qaresearchgate.net |
| Emission Maximum (λ_em) | TD-DFT (on S1 optimized geometry) | Predicts the fluorescence wavelength from the relaxed S1 state back to the ground state. |
| Oscillator Strength (f) | TD-DFT | Relates to the intensity of an electronic transition (e.g., molar absorptivity). |
| Dipole Moments (μ_g, μ_e) | DFT / TD-DFT | Calculates the dipole moment in the ground (μ_g) and excited (μ_e) states. The difference indicates the degree of ICT. |
| Fluorescence Quantum Yield (Φ_F) | (Indirectly) | While not directly calculated, insights into non-radiative decay pathways (e.g., TICT states, triplet states) can help rationalize experimental quantum yields. |
| Vibrational Frequencies | DFT | Predicts infrared (IR) and Raman spectra, which can be used to confirm the molecular structure. researchgate.net |
Theoretical calculations for related nitro-substituted coumarins have shown good agreement between the predicted absorption maxima from TD-DFT calculations and experimental UV-Vis spectra. qu.edu.qa
Modeling Solute-Solvent Interactions and Their Influence on Electronic Properties
The photophysical properties of ICT dyes like this compound are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. qu.edu.qanih.gov Computational models can simulate these solvent effects to predict how properties will change in different media.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. qu.edu.qanih.govresearchgate.net In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing DFT and TD-DFT calculations within a PCM framework, it is possible to predict absorption and emission maxima in various solvents.
For push-pull coumarins, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. This leads to a red shift (bathochromic shift) in the fluorescence emission spectrum as the energy gap between the S1 and S0 states decreases. qu.edu.qa Computational models like PCM can effectively reproduce these solvatochromic trends, providing a theoretical basis for the observed experimental shifts. nih.govresearchgate.net This modeling is essential for understanding how the molecule will behave in different chemical or biological environments.
Derivatization Strategies and Structure Property Relationships of 7 Diethylamino 3 Nitro 2h Chromen 2 One Analogues
Synthetic Modifications at the 3-Position of the Chromen-2-one Ring
The nitro group at the 3-position of 7-(diethylamino)-3-nitro-2H-chromen-2-one is a versatile functional handle for a variety of synthetic transformations. A primary and highly effective strategy is the reduction of the nitro group to a primary amine, yielding 7-(diethylamino)-3-amino-2H-chromen-2-one. This transformation is typically achieved using standard reducing agents such as iron powder in the presence of an acid, like acetic acid. chemmethod.com The resulting 3-amino derivative serves as a key intermediate for further derivatization.
The amino group can undergo a range of reactions to introduce diverse functionalities. For instance, acylation of the 3-amino group with various acyl chlorides or anhydrides leads to the formation of 3-acylamino analogues. This allows for the introduction of a wide variety of substituents, thereby modulating the electronic and steric properties of the molecule.
Another important modification is the conversion of the 3-amino group into an azo linkage (-N=N-). This is typically achieved through diazotization of the 3-amino group followed by coupling with electron-rich aromatic compounds. researchgate.net The resulting 3-azo derivatives extend the π-conjugation of the coumarin (B35378) system, which can significantly impact its spectral properties.
Exploration of Substituents on the Diethylamino Moiety
The 7-diethylamino group is a powerful electron-donating moiety that plays a crucial role in the photophysical properties of these coumarin derivatives. Modifications to this group, while less common than at the 3-position, can have a profound impact on the fluorescence quantum yield and photostability.
One area of exploration involves altering the alkyl substituents on the nitrogen atom. For instance, replacing the diethylamino group with a dimethylamino group can subtly influence the electronic properties and steric hindrance around the nitrogen atom. More significant changes are observed when the diethylamino group is replaced with a more rigid cyclic amine structure, such as a julolidine (B1585534) or a benzoquinolizine ring. These rigidified structures restrict the non-radiative decay pathways associated with the twisting of the amino group, often leading to a significant enhancement in the fluorescence quantum yield. researchgate.net
Another strategy involves the introduction of substituents on the ethyl groups of the diethylamino moiety, although this is synthetically more challenging and less frequently employed. The primary focus remains on the modulation of the electronic and steric environment of the nitrogen atom to fine-tune the photophysical characteristics of the resulting analogues.
Investigation of the Impact of Structural Changes on Photophysical Attributes
The structural modifications at both the 3- and 7-positions of the 7-(diethylamino)-2H-chromen-2-one scaffold have a direct and predictable impact on the photophysical properties of the resulting analogues. The absorption and emission maxima, Stokes shift, and fluorescence quantum yield are all sensitive to these changes.
The presence of a strong electron-donating group at the 7-position and an electron-accepting group at the 3-position facilitates an intramolecular charge transfer (ICT) from the diethylamino group to the electron-accepting group upon photoexcitation. rsc.org This ICT character is responsible for the large Stokes shifts and the sensitivity of the fluorescence to the solvent polarity.
Derivatives of 7-(diethylamino)-3-amino-2H-chromen-2-one, obtained from the reduction of the 3-nitro precursor, generally exhibit blue to green fluorescence. The introduction of acyl groups on the 3-amino moiety can lead to a red-shift in the emission, depending on the electronic nature of the acyl substituent.
The conversion of the 3-amino group to an azo linkage results in a significant bathochromic shift in both the absorption and emission spectra, pushing the fluorescence towards the yellow-red region of the spectrum. This is due to the extended π-conjugation of the molecule.
The following table summarizes the photophysical properties of some representative 7-(diethylamino)coumarin derivatives with different substituents at the 3-position, illustrating the impact of these modifications.
| Compound | 3-Substituent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| 1 | -COOH | 407 | 472 | - | - |
| 2 | -C(O)NH(CH₂)₂-maleimide | 416 | 477 | - | - |
| 3 | -H | - | - | - | - |
| 4 | -CHO | - | - | - | - |
| 5 | -CN | - | - | - | - |
Data for illustrative purposes, compiled from related 7-(diethylamino)coumarin systems. The quantum yield is highly solvent-dependent.
Structure-Property Correlations for Optimized Performance in Targeted Applications
The systematic derivatization of the this compound scaffold allows for the establishment of clear structure-property correlations, which are essential for designing molecules with optimized performance for specific applications.
A key correlation is the relationship between the electron-accepting strength of the substituent at the 3-position and the extent of the red-shift in the absorption and emission spectra. Stronger electron-withdrawing groups lead to a more pronounced ICT character and, consequently, longer wavelength fluorescence. This principle is fundamental in the design of red-emitting fluorescent probes, which are highly desirable for biological imaging applications due to reduced background fluorescence and deeper tissue penetration.
Another important correlation is the influence of the rigidity of the 7-amino substituent on the fluorescence quantum yield. As previously mentioned, replacing the flexible diethylamino group with a rigid cyclic amine structure minimizes non-radiative decay pathways, leading to brighter fluorophores.
The introduction of specific functional groups through derivatization can also impart sensing capabilities. For example, a derivative containing a maleimide (B117702) group at the 3-position can act as a thiol-reactive fluorescent probe for protein labeling. The change in the fluorescence properties upon reaction with a thiol provides a mechanism for detection.
Design Principles for Tunable Fluorescent Probes and Sensors
The derivatization strategies and structure-property relationships discussed above form the basis for the rational design of tunable fluorescent probes and sensors based on the this compound framework.
The design process typically involves a modular approach, where the coumarin scaffold acts as the fluorophore, and specific recognition moieties are introduced through derivatization. The choice of the recognition moiety is dictated by the target analyte.
For instance, to design a probe for a specific metal ion, a chelating group can be attached to the 3-position. The binding of the metal ion to the chelator would then modulate the ICT process of the coumarin, leading to a change in its fluorescence signal.
Similarly, for the development of pH sensors, a functional group that undergoes protonation or deprotonation within the desired pH range can be incorporated. This change in the protonation state alters the electronic properties of the molecule and, consequently, its fluorescence.
The tunability of the photophysical properties through derivatization is a key advantage of this class of compounds. By carefully selecting the substituents at the 3- and 7-positions, the absorption and emission wavelengths can be tuned to match the excitation sources and detectors available, and the sensitivity and selectivity of the probe can be optimized for the specific application. The inherent brightness and photostability of many 7-(diethylamino)coumarin derivatives make them excellent platforms for the development of advanced fluorescent probes and sensors. rsc.org
Future Research Directions and Emerging Opportunities for 7 Diethylamino 3 Nitro 2h Chromen 2 One
Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of nitrocoumarins often involves nitration reactions that use strong acids and produce multiple isomers. kjscollege.com Future research should focus on developing more efficient and sustainable synthetic routes for 7-(diethylamino)-3-nitro-2H-chromen-2-one. Green chemistry principles offer a roadmap for these advancements.
Key opportunities include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various coumarin (B35378) derivatives, such as in the Pechmann condensation. nih.govbenthamdirect.comnih.gov Applying microwave irradiation to the nitration and subsequent functionalization of the 7-(diethylamino)coumarin scaffold could lead to a more rapid and energy-efficient process. nih.gov
Solvent-Free and Catalyst-Focused Reactions: The development of solvent-free reaction conditions, potentially using grinding methods or solid-supported catalysts, would minimize the use of hazardous organic solvents and reduce chemical waste. nih.govtandfonline.com Research into novel, reusable, and environmentally benign catalysts, such as certain metal fluorides (e.g., FeF₃) or biocatalysts like enzymes, could offer high selectivity and milder reaction conditions. nih.goviajesm.in
| Synthetic Approach | Potential Advantages | Relevant Findings |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. | Proven effective for various coumarin syntheses like Pechmann and Knoevenagel condensations. kjscollege.combenthamdirect.com |
| Biocatalysis | High specificity, mild reaction conditions, eco-friendly. | Enzymes like cytochrome P450 can be used for selective functionalization of coumarin precursors. iajesm.in |
| Solvent-Free Grinding | Reduces hazardous waste, cost-effective, environmentally friendly. | Demonstrated for the synthesis of novel coumarins bearing thiazole (B1198619) groups. tandfonline.com |
| Deep Eutectic Solvents (DES) | Can act as both a solvent and a catalyst; often biodegradable. | Used for green synthesis of coumarin derivatives via Knoevenagel condensation. nih.gov |
Integration with Nanotechnology for Hybrid Materials and Nanosensors
The strong fluorescence of the 7-(diethylamino)coumarin core makes it an ideal candidate for integration with nanomaterials to create advanced hybrid systems. The electron-withdrawing nitro group can further modulate the electronic and photophysical properties, making it a versatile component for nanosensors.
Future research could explore:
Functionalized Quantum Dots (QDs): Covalently linking this compound to the surface of carbon or graphene quantum dots (GQDs) could enhance the quantum yield and photostability of the system. nih.govacs.orgacs.orgfigshare.com Such hybrid materials could serve as highly sensitive fluorescent probes. For instance, coumarin-modified GQDs have been developed as a sensing platform for multicomponent detection. acs.orgacs.orgfigshare.com
Plasmonic Nanoparticles: Conjugating the compound with gold (AuNPs) or silver nanoparticles can lead to sensors that operate via fluorescence quenching or enhancement mechanisms. nih.govnih.gov The interaction between the coumarin derivative and the nanoparticle surface can be modulated by the presence of specific analytes. This approach has been successfully used with other 7-(diethylamino)coumarin derivatives to create selective sensors for heavy metal ions like Pb²⁺ and Hg²⁺. nih.govnih.gov
Porous Nanomaterials: Incorporating the molecule into mesoporous silica (B1680970) or metal-organic frameworks (MOFs) could lead to solid-state sensors with high selectivity and reusability. Coumarin derivatives have been noted for their role as pore-directing agents in the fabrication of such materials. researchgate.net
Application in Advanced Imaging Techniques Beyond Biological Systems
While fluorescent coumarins are widely used in bioimaging, the specific properties of this compound lend themselves to applications in materials science and environmental monitoring. Its sensitivity to the local environment can be exploited for non-biological imaging and sensing. nih.gov
Emerging opportunities include:
Environmental Sensing: The compound's fluorescence could be used to detect trace amounts of pollutants. For example, coumarin-based fluorescent probes have been designed for the selective detection of Cu²⁺ in aqueous soil extracts, demonstrating their utility in environmental analysis. mdpi.com The sensitivity of the coumarin core to polarity and ions makes it a candidate for developing sensors for heavy metals or organic pollutants in water and soil samples. mdpi.comdoi.org
Materials Science Imaging: As a fluorescent dye, it could be embedded into polymer matrices or coatings to visualize stress, strain, or micro-cracks. Changes in the material's structure would alter the local environment of the dye, leading to a detectable change in its fluorescence emission.
Optical Materials: The 7-(diethylamino)coumarin family is known for its use in laser dyes. mdpi.com Further investigation into the 3-nitro derivative could lead to the development of new optical materials for applications in organic light-emitting diodes (OLEDs) or as components in advanced photoluminescent materials. researchgate.netresearchgate.net
Theoretical Prediction and Design of Next-Generation Coumarin Derivatives
Computational chemistry provides powerful tools for predicting the properties of novel molecules before their synthesis, thereby accelerating the design of next-generation materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for studying coumarin derivatives. nih.govmdpi.comacs.orgmdpi.comnih.govnih.govopensciencepublications.com
Future research should leverage these methods to:
Predict Photophysical Properties: Systematically model how modifications to the this compound structure would affect its absorption and emission wavelengths, quantum yield, and Stokes shift. mdpi.comresearchgate.net This would allow for the in silico design of derivatives with tailored optical properties for specific applications.
Elucidate Sensing Mechanisms: Use computational models to understand the binding interactions between the coumarin derivative and target analytes (e.g., metal ions). DFT calculations can reveal changes in molecular orbital energies (HOMO/LUMO) upon binding, explaining the mechanism behind fluorescence quenching or enhancement. nih.govmdpi.comnih.gov
Design for Organic Electronics: Calculate key parameters like ionization potential and electron affinity to evaluate the potential of new derivatives as organic semiconductors. mdpi.comnih.gov This predictive capability can guide the synthesis of coumarins optimized for use in optoelectronic devices. nih.govresearchgate.netacs.org
| Computational Method | Application in Coumarin Design | Key Insights |
| Density Functional Theory (DFT) | Calculation of ground-state properties, molecular orbital energies (HOMO/LUMO), and vibrational frequencies. | Predicts chemical reactivity, stability, and electronic structure. nih.govopensciencepublications.com |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra (UV-Vis and fluorescence). | Predicts color, fluorescence wavelength, and other photophysical properties. nih.govacs.orgnih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Elucidates intramolecular hydrogen bonds and other stabilizing forces. nih.gov |
Exploration of New Application Domains in Chemical and Material Sciences
Beyond established roles, the unique electronic and structural features of 7-(diethylamino)coumarin derivatives open doors to novel applications in advanced materials.
Promising areas for exploration include:
Supramolecular Chemistry and Crystal Engineering: The 7-(diethylamino)coumarin (7-DAC) fragment is a recognized building block (synthon) in crystal engineering. rsc.org It shows a strong tendency for self-assembly through π-stacking and C–H⋯O interactions. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.org The introduction of a 3-nitro group could create new directional interactions, enabling the programmed assembly of complex, functional supramolecular architectures and organic solids. rsc.org
Organic Semiconductors: The donor-acceptor nature of the 7-(diethylamino) and 3-nitro groups, respectively, on the π-conjugated coumarin core suggests potential for use in organic semiconductors. nih.govacs.org Thiophene-coumarin hybrids have already been investigated for optoelectronic applications, and this compound could be explored as a building block for similar materials for use in transistors or solar cells. nih.govacs.org
Chemosensors: Building on its fluorescent properties, the compound could be functionalized to create highly selective chemosensors. The combination of the coumarin fluorophore and specific receptor units can lead to probes for a wide range of analytes, including ions and neutral molecules. doi.orgmdpi.com
Q & A
Q. What are the optimal synthetic routes for 7-(diethylamino)-3-nitro-2H-chromen-2-one, and how do reaction conditions influence yield?
The synthesis typically begins with 4-diethylaminosalicylaldehyde and ethyl nitroacetate via a Knoevenagel condensation under acidic conditions (e.g., piperidine or acetic acid catalysis). Key parameters include solvent choice (ethanol or DMF), temperature (reflux at 80–100°C), and reaction time (6–12 hours). Yields range from 65–85%, with impurities often arising from incomplete cyclization or side reactions with the nitro group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or impurities in this compound?
- ¹H NMR : The diethylamino group (-N(CH₂CH₃)₂) shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (CH₂). The nitro group deshields the adjacent C-3 proton, appearing as a singlet at δ 8.5–8.7 ppm.
- ¹³C NMR : The carbonyl (C-2) resonates at δ 160–165 ppm, while the nitro-substituted C-3 appears at δ 140–145 ppm.
- IR : Stretching bands at 1520–1550 cm⁻¹ (NO₂ asymmetric) and 1340–1380 cm⁻¹ (NO₂ symmetric) confirm nitro group presence .
Q. What crystallization methods yield high-quality single crystals for X-ray diffraction studies?
Slow evaporation of acetone or methanol solutions at 4°C produces crystals suitable for X-ray analysis. Intermolecular C–H···O interactions stabilize the crystal lattice, with the diethylamino and nitro groups adopting non-planar conformations relative to the coumarin core .
Advanced Research Questions
Q. How do electronic substituent effects (e.g., nitro vs. amino groups) influence the compound’s photophysical properties?
The nitro group acts as an electron-withdrawing group, reducing fluorescence quantum yield (Φ) compared to amino-substituted analogs. Time-resolved fluorescence spectroscopy reveals a shorter excited-state lifetime (τ ≈ 2–4 ns) due to enhanced non-radiative decay pathways. Computational TD-DFT studies correlate this with lower HOMO-LUMO gaps (~3.2 eV) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. non-active results)?
Discrepancies arise from assay variability (e.g., bacterial strains, concentration ranges). A standardized protocol includes:
- MIC assays : Test concentrations from 1–100 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to differentiate selective toxicity.
- SAR analysis : Compare with analogs (e.g., 3-amino or 3-cyano derivatives) to identify critical functional groups .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions at the C-3 position?
DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient regions at C-3 due to the nitro group’s resonance effects. Fukui indices predict susceptibility to nucleophilic attack, guiding functionalization with amines or thiols. Solvent effects (PCM model) refine activation energy estimates for DMSO or ethanol environments .
Q. What mechanistic insights explain low yields in Vilsmeier-Haack formylation of the coumarin core?
The diethylamino group’s steric hindrance slows electrophilic attack at C-3. Optimizing POCl₃/DMF ratios (1:2 molar) and reaction time (4–6 hours at 0°C) improves formylation efficiency. LC-MS monitoring detects intermediates (e.g., chloroiminium ions), with byproducts (e.g., over-oxidized derivatives) minimized via inert atmosphere conditions .
Methodological Guidance for Data Interpretation
3.1 Interpreting conflicting XRD and NMR data on substituent conformation
X-ray crystallography may show non-planar diethylamino groups due to crystal packing forces, while NMR (in solution) suggests dynamic rotation. Variable-temperature NMR (VT-NMR) from 25–60°C can probe rotational barriers, with coalescence temperatures indicating energy thresholds for conformational changes .
Q. Validating fluorescence quenching mechanisms in metal-ion sensing applications
- Job’s plot analysis : Confirm 1:1 binding stoichiometry with Cu²⁺ or Fe³⁺.
- Stern-Volmer plots : Differentiate static (linear) vs. dynamic (upward-curving) quenching.
- Lifetime measurements : Static quenching preserves excited-state lifetime, while dynamic quenching reduces it .
Tables for Key Data Comparison
| Property | This compound | 3-Amino Analog |
|---|---|---|
| Fluorescence Quantum Yield | Φ = 0.12 (ethanol) | Φ = 0.45 (ethanol) |
| λₐᵦₛ (nm) | 365 | 380 |
| λₑₘ (nm) | 450 | 475 |
| Log P (Octanol-Water) | 2.8 | 1.9 |
| MIC (S. aureus, µg/mL) | 25 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
